molecular formula C10H18O3 B1669401 Cyclobutyrol CAS No. 512-16-3

Cyclobutyrol

Numéro de catalogue: B1669401
Numéro CAS: 512-16-3
Poids moléculaire: 186.25 g/mol
Clé InChI: NIVFTEMPSCMWDE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Cyclobutyrol peut être synthétisé par diverses méthodes de synthèse organique. Une approche courante implique la réaction de la cyclohexanone avec l'acide butyrique en présence d'un catalyseur approprié. La réaction nécessite généralement des conditions de température et de pression contrôlées pour assurer la formation du produit souhaité.

Méthodes de Production Industrielle : Dans les milieux industriels, this compound est produit par un processus de synthèse en plusieurs étapes. Le processus commence par la préparation de la cyclohexanone, suivie de sa réaction avec l'acide butyrique dans des conditions optimisées. Le produit final est purifié en utilisant des techniques telles que la distillation et la recristallisation pour atteindre la pureté et le rendement souhaités .

Analyse Des Réactions Chimiques

Types de Réactions : Cyclobutyrol subit diverses réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé pour former les cétones ou les acides carboxyliques correspondants.

    Réduction : Les réactions de réduction peuvent convertir this compound en ses alcools correspondants.

    Substitution : this compound peut subir des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et Conditions Courants :

    Oxydation : Les agents oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.

    Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

    Substitution : Les réactions de substitution impliquent souvent des réactifs tels que les halogènes ou les nucléophiles dans des conditions spécifiques.

Principaux Produits Formés :

Applications De Recherche Scientifique

Pharmacological Properties

Cyclobutyrol is primarily recognized as a choleretic agent, meaning it promotes the secretion of bile from the liver. Its unique mechanism of action involves the inhibition of biliary cholesterol and phospholipid secretion while not affecting bile acid secretion. This property makes it an interesting candidate for studying lipid metabolism and liver function.

2.1. Cholestasis Management

This compound has been investigated for its potential use in managing cholestasis, a condition characterized by impaired bile flow. Its ability to selectively reduce biliary lipid secretion while maintaining bile acid levels may help alleviate symptoms associated with cholestasis .

2.2. Neurological Disorders

Emerging research suggests that this compound may have applications in treating anxiety, depression, and certain neurological disorders due to its pharmacodynamic properties. Further studies are needed to explore these potential therapeutic avenues comprehensively .

3.1. In Vivo Studies

  • A study involving isolated perfused rat livers indicated that this compound administration resulted in a rapid decline in biliary cholesterol and phospholipid outputs, achieving maximal effects within 20 minutes post-administration . The study highlighted that the inhibition of these lipids was more pronounced at lower bile acid secretion rates.

3.2. Long-term Effects

Another notable study evaluated the long-term effects of this compound on rats subjected to high-cholesterol diets. While the compound's efficacy was observed to be slightly diminished under these conditions, it still significantly reduced biliary lipid outputs compared to control groups .

Data Tables

Study Dosage Effect on Cholesterol Effect on Phospholipids Bile Acid Secretion
Monte et al., 19880.72 mmol/kgDecreased by 75%Decreased by 65%No significant change
Synapse Study 20240.40 - 2.16 mmol/kgDose-dependent reductionDose-dependent reductionNo significant change

Mécanisme D'action

Cyclobutyrol exerts its effects by inhibiting the secretion of biliary lipids. It acts on specific molecular targets and pathways involved in bile production and lipid metabolism. The exact mechanism involves the modulation of enzymes and transporters responsible for lipid secretion, leading to reduced cholesterol and phospholipid levels in bile .

Comparaison Avec Des Composés Similaires

Cyclobutyrol appartient à la classe des composés organiques connus sous le nom de cyclohexanols. Des composés similaires incluent :

    Cyclohexanol : Un alcool simple avec un cycle cyclohexane.

    Cyclohexanone : Un dérivé cétonique du cyclohexanol.

    Acide cyclohexanacétique : Un dérivé acide carboxylique du cyclohexane.

Unicité : this compound est unique en raison de sa structure spécifique, qui comprend un groupe hydroxyle et un groupe carboxypropyle sur un cycle cyclohexane. Cette structure unique contribue à son activité cholérétique spécifique et à sa capacité à inhiber la sécrétion lipidique biliaire .

Activité Biologique

Cyclobutyrol (CB) is a synthetic compound recognized primarily for its choleretic properties , which enhance bile production and secretion. This compound has garnered interest in the context of liver health, particularly for its role in managing conditions related to bile acid metabolism. This article delves into the biological activity of this compound, including its mechanisms of action, pharmacological interactions, and potential therapeutic applications.

This compound's primary biological activity is its choleretic effect, which facilitates increased bile production. The exact mechanism by which CB operates remains partially understood but is believed to involve several pathways related to liver function and lipid homeostasis.

  • Choleretic Effect : this compound promotes the secretion of bile from the liver, which is essential for the digestion and absorption of dietary fats.
  • Inhibition of Biliary Lipid Secretion : CB has been shown to inhibit the secretion of biliary lipids, such as cholesterol and phospholipids, without affecting bile acid secretion. This unique property may be beneficial in treating cholestasis and other hepatic disorders where bile flow is impaired .

Study Findings

Research conducted using isolated perfused rat livers has demonstrated that administration of this compound results in significant inhibition of biliary cholesterol and phospholipid outputs. Key findings from these studies include:

  • At low infusion rates (450 nmol/min), this compound decreased biliary phospholipid output by approximately 65% and cholesterol output by 75%.
  • At higher infusion rates (1350 nmol/min), the inhibition was less pronounced, suggesting a dose-dependent effect on lipid secretion .

Pharmacological Interactions

This compound has been observed to interact positively with various pharmacological agents, enhancing or modifying their effects. Notably:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) : Positive interactions with NSAIDs such as ibuprofen and naproxen have been reported, indicating potential combinatory therapeutic strategies that address both pain management and liver health .

Comparative Analysis with Similar Compounds

The following table compares this compound with other compounds that influence bile production or lipid metabolism:

CompoundStructure TypePrimary ActionUnique Feature
This compoundCyclobutaneCholeretic agentInhibits biliary lipid secretion
Ursodeoxycholic AcidBile AcidCholeretic and cytoprotectiveProtects liver cells from damage
Chenodeoxycholic AcidBile AcidCholereticInvolved in cholesterol metabolism
FenofibrateFibric AcidLowers triglyceridesPrimarily affects lipid profiles

This compound's unique cyclobutane structure differentiates it from traditional bile acids and fibric acids, allowing for distinct mechanisms of action in promoting bile flow and managing lipid levels .

Q & A

Basic Research Questions

Q. What are the primary pharmacological targets and mechanisms of action of cyclobutyrol in bile therapy?

this compound is classified under "Other drugs for bile therapy" (ATC code: A05AX03) and is structurally distinct from bile acids like ursodeoxycholic acid . To investigate its mechanisms, researchers should:

  • Conduct in vitro binding assays (e.g., receptor affinity studies) and in vivo bile flow measurements in animal models.
  • Compare its choleretic (bile-stimulating) effects with reference compounds (e.g., hymecromone) using dose-response studies .
  • Use molecular docking simulations to predict interactions with hepatic transporters (e.g., BSEP, NTCP).

Q. How can researchers design a robust pharmacokinetic (PK) study for this compound?

Key methodological considerations:

  • Sample collection : Use bile cannulation in rodent models to quantify biliary excretion, paired with plasma and urine sampling to assess systemic exposure .
  • Analytical validation : Employ LC-MS/MS for quantification, ensuring specificity for this compound and its metabolites (e.g., glucuronide conjugates) .
  • Dosing strategy : Include multiple dose levels to evaluate linearity and saturation kinetics.

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s hepatoprotective efficacy across preclinical studies?

Contradictions may arise from differences in experimental models (e.g., cholestasis vs. toxin-induced liver injury) or dosing regimens. To resolve these:

  • Perform a systematic review using PRISMA guidelines to identify bias sources (e.g., unblinded outcome assessments) .
  • Conduct meta-analyses of existing data, stratifying results by model type, species, and endpoint (e.g., serum ALT vs. histopathology) .
  • Validate findings in a standardized murine model of bile duct ligation, with predefined primary/secondary endpoints .

Q. What experimental design principles optimize this compound’s translational relevance for human biliary disorders?

Adopt a PICOT framework to structure the research question :

  • P (Population): Patients with primary biliary cholangitis (PBC) or cholestasis.
  • I (Intervention): this compound at clinically equivalent doses (derived from allometric scaling of preclinical PK data).
  • C (Comparison): Ursodeoxycholic acid (current standard therapy).
  • O (Outcome): Reduction in serum alkaline phosphatase (ALP) or pruritus scores.
  • T (Time): 12-week treatment duration.
    Include power calculations to determine sample size and ensure statistical validity .

Q. How can in silico and in vitro models reduce reliance on animal studies for this compound research?

  • Computational approaches : Use quantitative structure-activity relationship (QSAR) models to predict hepatobiliary distribution and toxicity .
  • Organ-on-a-chip systems : Co-culture hepatocytes and cholangiocytes to mimic bile duct physiology and assess this compound’s effects on bile composition .
  • 3D bioprinting : Create liver spheroids with patient-derived cells to study inter-individual variability in drug response .

Q. Methodological Challenges and Solutions

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects on bile flow?

  • Use mixed-effects models to account for repeated measurements in longitudinal bile flow data .
  • Apply non-linear regression (e.g., Emax models) to quantify efficacy thresholds and EC50 values .
  • Adjust for multiple comparisons (e.g., Bonferroni correction) when evaluating secondary endpoints like inflammation markers .

Q. How can researchers ensure reproducibility in this compound studies?

  • Blinding and randomization : Assign animals to treatment groups using block randomization and blind outcome assessors to group allocations .
  • Data transparency : Share raw datasets (e.g., bile pH, flow rates) in public repositories, adhering to FAIR principles .
  • Reagent validation : Certify this compound purity (>98%) via NMR and HPLC, and report supplier details (excluding non-academic sources like BenchChem) .

Q. Emerging Research Directions

Q. What role does this compound play in modulating gut-liver axis interactions in metabolic diseases?

Proposed methodology:

  • Use germ-free mice to isolate this compound’s direct effects on bile acid enterohepatic cycling .
  • Integrate metabolomics (e.g., fecal bile acid profiling) with 16S rRNA sequencing to link microbial shifts to therapeutic outcomes .

Q. Can this compound be repurposed for non-hepatic conditions (e.g., neurodegenerative disorders)?

  • Screen this compound in blood-brain barrier (BBB) permeability assays (e.g., PAMPA-BBB) .
  • Collaborate with neuropharmacology labs to test efficacy in α-synucleinopathy models, leveraging shared compound libraries .

Propriétés

IUPAC Name

2-(1-hydroxycyclohexyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-8(9(11)12)10(13)6-4-3-5-7-10/h8,13H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIVFTEMPSCMWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)C1(CCCCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1130-23-0 (hydrochloride salt)
Record name Cyclobutyrol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00862084
Record name Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

512-16-3
Record name α-Ethyl-1-hydroxycyclohexaneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=512-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutyrol [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512163
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclobutyrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13493
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexaneacetic acid, .alpha.-ethyl-1-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00862084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclobutyrol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.399
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOBUTYROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T4L120N6M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyrol
Reactant of Route 2
Reactant of Route 2
Cyclobutyrol
Reactant of Route 3
Cyclobutyrol
Reactant of Route 4
Reactant of Route 4
Cyclobutyrol
Reactant of Route 5
Reactant of Route 5
Cyclobutyrol
Reactant of Route 6
Cyclobutyrol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.